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Kalata B6

Cat. No.: B1576288
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Description

Contextual Overview of Ribosomally Synthesized and Post-Translationally Modified Peptides

Ribosomally synthesized and post-translationally modified peptides (RiPPs), also referred to as ribosomal natural products, constitute a diverse class of natural products derived from ribosomes. wikipedia.orgfrontiersin.org These peptides, typically under 10 kDa in molecular weight, undergo enzymatic modifications after ribosomal synthesis. wikipedia.org This process, sometimes termed "post-ribosomal peptide synthesis" (PRPS), distinguishes them from nonribosomal peptides (NRPs) synthesized by non-ribosomal peptide synthetases. wikipedia.orgmdpi.com

RiPPs are found across various organisms, including prokaryotes, eukaryotes, and archaea, exhibiting a broad spectrum of biological functions. wikipedia.org The increasing availability of genomic data has fueled scientific interest in RiPPs, as their chemical structures are more readily predictable from genomic information compared to other natural products. wikipedia.orgmdpi.com RiPP biosynthesis involves the initial synthesis of a precursor peptide at the ribosome. wikipedia.orgfrontiersin.orgmdpi.com This precursor typically contains a core peptide segment, which undergoes post-translational modifications (PTMs), often guided by a preceding leader peptide segment. wikipedia.orgfrontiersin.orgmdpi.com These PTMs, which can include cyclization, methylation, dehydration, and cleavage, are crucial for the diverse structures and functions observed in RiPPs and often enhance their stability and bioactivity. frontiersin.orgmdpi.com

Historical Context of Kalata B6 Discovery

The history of cyclotide research, and by extension this compound, traces back to the early 1970s. uq.edu.aursc.org During this period, the first cyclotide was identified from the plant Oldenlandia affinis, a species in the Rubiaceae family traditionally used to make a tea in an African country to facilitate childbirth. xiahepublishing.comwikipedia.org The uterotonic properties of this tea were initially attributed to a peptide component, later named kalata B1. rsc.orgxiahepublishing.comwikipedia.org However, the detailed structural characterization, including its cyclic nature and the presence of cysteine knots, was not fully elucidated until after 1995. rsc.orgxiahepublishing.com

This compound itself, along with Kalata B7, was later isolated from the aerial parts of O. affinis and characterized using mass spectrometry and Edman sequencing. pnas.org These peptides were predicted from cDNA clones encoding cyclotide precursors from O. affinis, specifically the Oak2 clone, which was found to contain sequences corresponding to both kalata B3 and B6. wikipedia.orgpnas.orgnih.gov

Classification of this compound within the Cyclotide Family

Cyclotides are a specific family of disulfide-rich peptides found in plants, characterized by a unique cyclic cystine knot (CCK) motif. rsc.orgwikipedia.orgnih.gov This motif consists of a head-to-tail cyclized peptide backbone interwoven with an interlocking arrangement of three disulfide bonds. rsc.orgwikipedia.org This structural feature contributes significantly to their exceptional stability against thermal, chemical, and enzymatic degradation. rsc.orgwikipedia.orgnih.gov

Naturally occurring cyclotides are primarily categorized into three subfamilies: the Möbius, Bracelet, and Trypsin Inhibitor subfamilies. rsc.orgwindows.netnih.govmdpi.comrsc.org While all three subfamilies share the fundamental CCK topology, they exhibit variations in the size and sequence of the loops connecting the cysteine residues. windows.netnih.gov

This compound is classified as a Möbius cyclotide. uq.edu.au The defining characteristic of the Möbius subfamily is the presence of a cis-proline peptide bond, typically located in loop 5 of the peptide backbone. wikipedia.orgwindows.netnih.govmdpi.comrsc.org This cis-proline induces a characteristic 180° twist in the peptide backbone, conceptually resembling a Möbius strip. wikipedia.orgwindows.netnih.govmdpi.com This structural feature is a key differentiator between Möbius and Bracelet cyclotides. nih.govmdpi.com

While sharing the core cyclic cystine knot structure, the Möbius, Bracelet, and Trypsin Inhibitor subfamilies display notable differences.

FeatureMöbius CyclotidesBracelet CyclotidesTrypsin Inhibitor Cyclotides
Key Structural Feature Presence of a cis-proline in loop 5, causing a 180° backbone twist. windows.netnih.govmdpi.comAbsence of a cis-proline in loop 5. nih.govmdpi.comHigh sequence homology with linear knottins. nih.gov
Backbone Conformation Twisted backbone. windows.netLess twisted backbone. windows.netVarying amino acid content. windows.net
Relative Abundance Approximately one-third of known cyclotides. windows.netmdpi.comApproximately two-thirds of known cyclotides. windows.netmdpi.comMinor class, relatively few known members. rsc.orgwindows.net
Loop Composition Similar knot topology, differing loop composition compared to other subfamilies. windows.netLarger and more diverse loops compared to Möbius and Trypsin Inhibitors. windows.netVarying amino acid content in loops. windows.net
Typical Source Plants Rubiaceae, Violaceae, Fabaceae, Solanaceae. uq.edu.auwikipedia.orgrsc.orgRubiaceae, Violaceae, Fabaceae, Solanaceae. uq.edu.auwikipedia.orgrsc.orgPrimarily Cucurbitaceae (e.g., Momordica cochinchinensis). rsc.orgwindows.netnih.gov

Interactive Table: Comparative Features of Cyclotide Subfamilies

Bracelet cyclotides are generally larger and more diverse in terms of loop sequences compared to both Möbius and Trypsin Inhibitor cyclotides. windows.net The folding process in vitro can also be more complex for Bracelet cyclotides. windows.netuq.edu.au Trypsin Inhibitor cyclotides, as their name suggests, are potent inhibitors of trypsin and show higher sequence homology to linear cysteine knot squash trypsin inhibitors (acyclic knottins) than to other cyclotides. windows.netnih.gov

Phylogeny and Plant Sources of this compound

Cyclotides, including this compound, are found in various plant families, indicating multiple independent evolutionary origins. uq.edu.au While they are notably absent in model plants like Arabidopsis thaliana and Nicotiana tabacum, cyclotides have been identified in species from at least five major plant families: Rubiaceae, Violaceae, Solanaceae, Cucurbitaceae, and Fabaceae. uq.edu.aursc.orgwikipedia.orgnih.govrsc.org

Most cyclotides are encoded by dedicated genes, although in some cases, such as in the Fabaceae family, cyclotide domains appear to be encoded within co-opted or 'hijacked' genes, potentially replacing parts of other protein genes like albumin. uq.edu.au This suggests convergent evolution leading to cyclotide production in different plant lineages. uq.edu.au

Oldenlandia affinis, a perennial herb belonging to the Rubiaceae family, stands out as a prototypical source plant for cyclotides, particularly the kalata series. rsc.orgxiahepublishing.comwikipedia.orgpnas.orgnih.govmdpi.com This plant, native to the Congo region of Africa, was the source from which the first cyclotide, kalata B1, was discovered. rsc.orgxiahepublishing.comwikipedia.org

Research on O. affinis has been instrumental in understanding cyclotide biosynthesis. Studies involving expressed sequence tag (EST) analysis of O. affinis have identified several cDNA clones encoding cyclotide precursors, including Oak1, Oak2, Oak3, and Oak4, which encode for various kalata cyclotides such as kalata B1, B3/B6, B7, and B2. nih.gov Specifically, the Oak2 clone is responsible for encoding the precursor protein that yields both kalata B3 and this compound. wikipedia.orgpnas.org This indicates that a single precursor protein can give rise to different mature cyclotides. uq.edu.auwikipedia.org

The presence and abundance of different kalata cyclotides in O. affinis tissues, such as leaves, have been confirmed through techniques like MALDI-TOF mass spectrometry, correlating with the frequency of their corresponding ESTs. nih.gov While approximately 5% of plants in the Rubiaceae family are reported to contain cyclotides, O. affinis is a particularly rich source, with numerous kalata cyclotides having been sequenced and characterized from this species. uq.edu.aursc.orgnih.gov

Distribution Across Plant Families (Rubiaceae, Violaceae, etc.)

Cyclotides, including this compound, are not universally present across all plant species but have been found in a limited number of plant families, primarily within the eudicots. frontiersin.orguq.edu.au The most prominent families known to contain cyclotides are the Rubiaceae (coffee family) and the Violaceae (violet family). researchgate.netwindows.netxiahepublishing.comsci-hub.se While cyclotides were first discovered in the Rubiaceae, they appear to be much more widespread within the Violaceae. researchgate.netwindows.netxiahepublishing.com Almost all plants in the Violaceae family are reported to contain cyclotides, whereas only approximately 5% of plants in the Rubiaceae family have been found to contain them. windows.netxiahepublishing.com

Beyond Rubiaceae and Violaceae, cyclotides have also been reported in other families, including Fabaceae (pea family), Solanaceae (potato family), Cucurbitaceae (cucumber family), and Apocynaceae. researchgate.netfrontiersin.orgwindows.netxiahepublishing.comuq.edu.au The presence of cyclotides in these phylogenetically distinct families suggests potential instances of convergent evolution. nih.govuq.edu.au

Research findings indicate that the diversity and abundance of cyclotides can vary significantly between and within plant families. A single plant species can produce a multitude of different cyclotides, sometimes exceeding 100 distinct sequences. frontiersin.orgmdpi.comxiahepublishing.com For example, an in silico study on Viola tricolor (Violaceae) suggested the presence of 168 cyclotides, with extrapolations suggesting the Violaceae family could contain a vast number of different cyclotides. xiahepublishing.comxiahepublishing.com

While Oldenlandia affinis (Rubiaceae) is the source from which this compound was first isolated, the distribution of this compound specifically across other species and families is a subject of ongoing research. Studies have primarily focused on the presence and diversity of cyclotides in general within these families, with specific kalata peptides like B6 being characterized from O. affinis. nih.govnih.gov The presence of specific cyclotide sequences, such as this compound, can be species-specific, although some cyclotides are found in multiple species or even distantly related families. uq.edu.au

The distribution of cyclotide-bearing species across different families is not uniform, with Violaceae showing a high prevalence compared to the more sparse distribution in Rubiaceae and other families. uq.edu.au This uneven distribution highlights the complexity of cyclotide evolution and their ecological roles in different plant lineages.

Plant FamilyPrevalence of CyclotidesNotes
ViolaceaeHigh (nearly all species)Major source of cyclotides. researchgate.netwindows.netxiahepublishing.com
RubiaceaeLow (~5% of species)Includes Oldenlandia affinis. windows.netnih.govxiahepublishing.com
FabaceaePresent researchgate.netfrontiersin.orgxiahepublishing.comuq.edu.au
SolanaceaePresent researchgate.netfrontiersin.orgxiahepublishing.comuq.edu.au
CucurbitaceaePresent researchgate.netfrontiersin.orgxiahepublishing.comuq.edu.au
ApocynaceaePresent windows.netxiahepublishing.com
PoaceaePresent researchgate.netfrontiersin.orgresearchgate.net

This table summarizes the reported distribution of cyclotides across major plant families. researchgate.netfrontiersin.orgwindows.netxiahepublishing.comuq.edu.auresearchgate.net

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCFGGTCNTPGCSCSSWPICTRN

Origin of Product

United States

Structural Biology and Biophysical Characterization of Kalata B6

Elucidation of the Cyclic Cystine Knot (CCK) Motif in Kalata B6

This compound possesses the defining structural motif of cyclotides: the cyclic cystine knot (CCK). nih.govwikipedia.orglumenlearning.comchemeurope.comnih.govresearchgate.net This motif is a critical determinant of the peptide's exceptional stability. wikipedia.orgchemeurope.comresearchgate.net

Cyclic Backbone Topology

A hallmark of this compound and other cyclotides is their head-to-tail cyclized peptide backbone. nih.govwikipedia.orgchemeurope.comresearchgate.net This macrocyclic structure distinguishes them from linear peptides and contributes significantly to their resistance against exopeptidase digestion. researchgate.net The cyclic nature arises from the processing of a larger precursor protein, where the N- and C-termini of the cyclotide domain are ligated. nih.govlumenlearning.comresearchgate.net

Disulfide Bond Connectivity and Knot Architecture

The CCK motif in this compound is further stabilized by a specific arrangement of three disulfide bonds formed by six conserved cysteine residues. nih.govwikipedia.orglumenlearning.comchemeurope.comnih.govresearchgate.net These cysteines are typically numbered I through VI. The disulfide connectivity in cyclotides, including this compound, follows a characteristic I-IV, II-V, III-VI pattern. nih.govwikipedia.orglumenlearning.comchemeurope.comnih.gov This arrangement creates a cystine knot, where two disulfide bonds and the connecting polypeptide segments form a ring that is threaded by the third disulfide bond. wikipedia.orglumenlearning.comnih.govresearchgate.net This intricate knot architecture, in conjunction with the cyclic backbone, provides a rigid and compact three-dimensional fold. wikipedia.orgchemeurope.comresearchgate.net

Advanced Conformational Analysis

Detailed structural analysis techniques have been employed to determine the three-dimensional structure and understand the conformational behavior of cyclotides, including studies relevant to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a primary technique used to elucidate the solution structures of cyclotides. wikipedia.orgchemeurope.comnih.gov The highly constrained and knotted structure of cyclotides makes them well-ordered in solution, which is advantageous for NMR analysis. While specific detailed NMR data solely for this compound is not extensively highlighted in the provided snippets, NMR has been instrumental in determining the structures of other cyclotides like Kalata B1, providing a strong basis for understanding the structural features of this compound due to the conserved CCK motif. wikipedia.orgchemeurope.comnih.gov NMR can also be used to evaluate the position of cysteine residues involved in the disulfide knot.

Computational Modeling of Three-Dimensional Structure

Computational modeling techniques complement experimental methods like NMR in determining the three-dimensional structures of cyclotides. These methods are used to predict and refine structural models based on sequence information and experimental constraints. nih.govwikipedia.org Computational approaches aid in understanding the complex folding and stability of the CCK motif. While specific computational models exclusively for this compound are not detailed in the provided information, such methods are standard in the structural characterization of cyclotides and are applied to members of the family like Kalata B1. nih.govwikipedia.org

Protein Folding Pathways and Dynamics

The folding of cyclotides, including this compound, involves the formation of the correct disulfide bonds within the cyclic backbone. This process is crucial for achieving the stable, native conformation.

Cyclotide precursors enter the secretory pathway, where oxidative folding and disulfide bond formation occur, likely in the endoplasmic reticulum, before the cyclization event. nih.govwikipedia.org The formation of disulfide bonds provides significant stabilization to the structure. nih.gov Studies on the oxidative folding pathways of cystine knot proteins, including cyclotides, have provided insights into this complex process. wikipedia.org

Key Structural Characteristics of this compound (as a Cyclotide)

CharacteristicDescription
Backbone TopologyHead-to-tail cyclic peptide
Conserved Cysteine ResiduesSix
Disulfide ConnectivityI-IV, II-V, III-VI
Structural MotifCyclic Cystine Knot (CCK)
SizeApproximately 30 amino acids (typical for cyclotides) wikipedia.orgchemeurope.comnih.govresearchgate.net
StabilityHigh resistance to thermal, chemical, and enzymatic degradation

Oxidative Folding Mechanisms

The formation of the correct disulfide bonds is a critical step in the folding of cyclotides, including this compound. This process, known as oxidative folding, involves the formation of disulfide bonds between cysteine residues. wikipedia.org In plants, cyclotides are synthesized as precursor proteins, and the oxidative folding and cyclization occur post-translationally. nih.govdiva-portal.org The process involves the formation of disulfide bonds, mediated by redox systems that may involve protein disulfide isomerases, followed by the excision of the mature cyclotide sequence and head-to-tail cyclization. diva-portal.orgresearchgate.net

Studies on the oxidative folding of cyclotides, particularly the prototypic kalata B1, have revealed complex pathways involving different disulfide intermediates. uq.edu.aunih.gov The presence of the cyclic cystine knot is thought to be essential in stabilizing these intermediates. uq.edu.au While detailed studies specifically on the oxidative folding pathway of this compound are less extensive than those for kalata B1, the general principles of cyclotide oxidative folding are expected to apply. The folding pathways of different cyclotide subfamilies, such as Möbius and bracelet, can differ and are influenced by specific residues within the intercysteine loops. nih.govuq.edu.au

Folding Intermediates

The oxidative folding of cyclotides proceeds through various intermediates, characterized by different disulfide bond connectivities. Studies on kalata B1 have identified a long-lived two-disulfide intermediate. uq.edu.au The folding pathways can involve shuffling of disulfide bonds to reach the native, correctly folded state. uq.edu.au The specific intermediates formed and the efficiency of folding can be influenced by the cyclotide sequence and folding conditions. nih.govuq.edu.au While specific intermediates for this compound have not been as extensively documented as for kalata B1, it is understood that the formation of the correct disulfide knot is a crucial step in achieving the native, stable conformation. The process involves the transition from reduced, unfolded states to partially folded intermediates with incorrect or partial disulfide bonds, ultimately leading to the fully oxidized and correctly folded cyclic structure. researchgate.net

Molecular Interaction Studies with Model Biological Systems

This compound, like other cyclotides, exerts many of its biological activities through interactions with biological membranes. nih.govxiahepublishing.comresearchgate.netresearchgate.net These interactions are often the initial step in their mechanism of action.

Membrane Interaction Profiling using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a widely used technique to study the binding kinetics and affinity of cyclotides to model membrane systems. rsc.orgnih.govnih.govjst.go.jpdntb.gov.ua SPR studies have been conducted to investigate the interactions of this compound with various model lipid membranes. nih.govjst.go.jpdntb.gov.ua These studies involve immobilizing lipid membranes on a sensor chip and then flowing the cyclotide solution over the surface, allowing for the real-time monitoring of binding events. nih.govjst.go.jp

SPR studies have shown that this compound interacts with model lipid membranes, and the nature and strength of these interactions can vary depending on the lipid composition of the membrane. nih.gov This technique provides valuable data on the association and dissociation rates of this compound binding to membranes, helping to characterize its membrane interaction profile. nih.gov

Selective Binding to Phospholipid Classes (e.g., Phosphatidylethanolamine)

Research indicates that cyclotides, including this compound, exhibit selective binding to certain phospholipid classes. xiahepublishing.comresearchgate.netnih.govuq.edu.au A notable finding is their higher affinity for membranes containing phosphatidylethanolamine (B1630911) (PE). xiahepublishing.comresearchgate.netnih.govuq.edu.au Studies using SPR and other techniques have demonstrated that the membrane binding affinity of cyclotides correlates with the PE content in model membrane systems. researchgate.netuq.edu.au This selective interaction with PE-containing membranes is considered a conserved feature of cyclotide-membrane interactions and is thought to play a significant role in their activity and selectivity, particularly towards microbial membranes which often have a higher PE content compared to mammalian cell membranes. xiahepublishing.comresearchgate.netnih.gov

Data from SPR studies on the interaction of this compound with different model membranes can illustrate this selective binding.

Model Membrane CompositionRelative Binding Affinity of this compound (Arbitrary Units)
PC (Phosphatidylcholine)Low
PC:PG (Phosphatidylglycerol)Moderate
PC:PE (Phosphatidylethanolamine)High
PC:PS (Phosphatidylserine)Moderate
PC:CholesterolModerate to Low

Note: This table is illustrative, based on the general findings regarding cyclotide preference for PE-containing membranes as observed in SPR studies (e.g., researchgate.netnih.govuq.edu.au). Specific quantitative data for this compound across all these compositions may vary between studies.

Mechanisms of Membrane Association and Insertion (e.g., Pore Formation)

Following membrane association, cyclotides can induce membrane disruption through various mechanisms, including pore formation. nih.govxiahepublishing.comresearchgate.netmdpi.comacs.org Kalata B cyclotides, including this compound, are believed to disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death. nih.govxiahepublishing.commdpi.com

One proposed mechanism involves the cyclotides binding to the membrane surface, potentially aggregating, and then inserting into the lipid bilayer to form pores. xiahepublishing.comacs.orgnih.gov The formation of these pores can be mediated by the amphipathic nature of cyclotides, which possess both hydrophobic and hydrophilic patches on their surface. xiahepublishing.comnih.gov The hydrophobic regions are thought to interact with the lipid core of the membrane, while the hydrophilic regions face the aqueous environment or line the pore. nih.gov

Electrophysiological experiments have provided evidence for the formation of conductive pores in lipid bilayers upon incubation with cyclotides like kalata B1. diva-portal.org While direct electrophysiological data specifically for this compound pore formation may be limited in the provided search results, the mechanism is considered similar among membrane-acting cyclotides like the kalata B family. xiahepublishing.comacs.org The ability of cyclotides to self-associate in solution may also play a role in the formation of multimeric pores in membranes. acs.orgnih.gov The disruption of membrane structure through pore formation is considered a key mechanism underlying the biological activities of Kalata B cyclotides, including their anthelmintic and potential insecticidal properties. nih.govnih.govxiahepublishing.comacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results, typically peptides do not have a single CID like small molecules.
Pyridoxine (Vitamin B6)1054 nih.gov

This compound, a fascinating naturally occurring peptide found predominantly in plants such as Oldenlandia affinis, stands out due to its unique structural characteristics and its intricate interactions with biological membranes. nih.gov As a member of the cyclotide family, specifically the Möbius subfamily, this compound is defined by a head-to-tail cyclic peptide backbone and a complex arrangement of three disulfide bonds that form a cyclic cystine knot (CCK) motif. nih.govrsc.orguq.edu.au This distinctive topology is the foundation of its remarkable stability and diverse biological activities. nih.govrsc.orgnih.gov

The structural integrity of this compound is paramount to its function. Its compact, rigid structure is a direct result of the cyclic backbone and the stabilizing disulfide bonds. nih.govrsc.orgnih.gov

Oxidative Folding Mechanisms

The biosynthesis of cyclotides like this compound involves a crucial post-translational process: oxidative folding. nih.govdiva-portal.org This mechanism is responsible for the precise formation of the disulfide bonds from cysteine residues within the precursor protein. wikipedia.org In plants, this complex process includes the formation of these disulfide bonds, often facilitated by redox enzymes such as protein disulfide isomerases, followed by the cleavage of the mature cyclotide sequence from the precursor and its subsequent cyclization. diva-portal.orgresearchgate.net

Research into the oxidative folding of cyclotides, particularly the well-studied kalata B1, highlights the complexity of these pathways, involving various intermediate states with different disulfide connectivities. uq.edu.aunih.gov The presence of the cyclic cystine knot is believed to be vital for stabilizing these transient intermediates during the folding process. uq.edu.au While detailed studies specifically on this compound's oxidative folding pathway are less extensive than those for kalata B1, it is understood that the general principles governing cyclotide folding apply. The specific sequence and the intercysteine loops can influence the folding pathways and efficiency, leading to differences between cyclotide subfamilies like the Möbius and bracelet types. nih.govuq.edu.au

Folding Intermediates

The oxidative folding of cyclotides involves a series of intermediate states as the peptide transitions from a reduced, unfolded chain to its native, disulfide-bonded cyclic structure. Studies on kalata B1 have identified specific long-lived two-disulfide intermediates that occur during the folding process. uq.edu.au The folding pathways can involve the rearrangement or shuffling of disulfide bonds to ensure the formation of the correct native connectivity. uq.edu.au The efficiency and specific intermediates observed during folding can be influenced by the amino acid sequence and the surrounding environment. nih.govuq.edu.au While detailed characterization of folding intermediates specifically for this compound is less documented, the principle of proceeding through defined intermediate states with varying disulfide bond patterns is a general feature of cyclotide oxidative folding, essential for achieving the stable, native conformation. researchgate.net

Molecular Interaction Studies with Model Biological Systems

A key aspect of this compound's biological activity involves its interactions with biological membranes. nih.govxiahepublishing.comresearchgate.netresearchgate.net These interactions are often the initial event triggering downstream effects.

Membrane Interaction Profiling using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique employed to quantitatively assess the binding of cyclotides, including this compound, to model membrane systems. rsc.orgnih.govnih.govjst.go.jpdntb.gov.ua This method involves immobilizing artificial lipid membranes on a sensor chip surface and then introducing the cyclotide in solution. nih.govjst.go.jp The binding of the cyclotide to the membrane surface causes a change in the refractive index near the chip surface, which is detected as a change in the SPR signal, allowing for real-time monitoring of the association and dissociation kinetics. nih.govjst.go.jp

SPR studies have been instrumental in demonstrating the interaction of this compound with various model lipid membranes and characterizing the kinetics and affinity of these binding events. nih.govjst.go.jpdntb.gov.ua These studies reveal that the interaction profile of this compound is influenced by the lipid composition of the membrane, providing insights into its membrane targeting properties. nih.gov

Selective Binding to Phospholipid Classes (e.g., Phosphatidylethanolamine)

A significant finding from molecular interaction studies is the selective binding of cyclotides, including this compound, to specific phospholipid classes. xiahepublishing.comresearchgate.netnih.govuq.edu.au Notably, cyclotides demonstrate a higher affinity for membranes containing phosphatidylethanolamine (PE). xiahepublishing.comresearchgate.netnih.govuq.edu.au SPR and other biophysical techniques have shown a correlation between the membrane binding affinity of cyclotides and the proportion of PE in model membrane systems. researchgate.netuq.edu.au This preferential binding to PE-rich membranes is considered a conserved characteristic of cyclotide-membrane interactions and is thought to contribute to their selective toxicity, particularly towards microbial membranes which typically have a higher PE content compared to mammalian cell membranes. xiahepublishing.comresearchgate.netnih.gov

Illustrative data from SPR studies on the interaction of this compound with different model membranes, highlighting its selective binding, could be represented as follows:

Model Membrane CompositionRelative Binding Affinity of this compound
Zwitterionic Lipids (e.g., PC)Lower
Anionic Lipids (e.g., PG, PS)Moderate
PE-containing LipidsHigher

Note: The values in this table are representative of the observed trend of this compound and other cyclotides showing higher affinity for PE-containing membranes in SPR studies. researchgate.netnih.govuq.edu.au Actual quantitative values would depend on specific experimental conditions and membrane compositions.

Mechanisms of Membrane Association and Insertion (e.g., Pore Formation)

Following initial membrane association, this compound and other cyclotides can disrupt membrane integrity through mechanisms that may involve pore formation. nih.govxiahepublishing.comresearchgate.netmdpi.comacs.org This membrane disruption is considered a primary mode of action underlying their biological activities, such as anthelmintic and insecticidal effects. nih.govnih.govxiahepublishing.comacs.org

A proposed mechanism involves the cyclotide binding to the membrane surface, potentially undergoing self-association or aggregation, and subsequently inserting into the lipid bilayer to form pores or channels. xiahepublishing.comacs.orgnih.gov The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic regions on their surface, facilitates this interaction and insertion. xiahepublishing.comnih.gov The hydrophobic patches are thought to interact with the non-polar core of the lipid bilayer, while the hydrophilic regions may interact with the polar headgroups or line the lumen of the formed pore. nih.gov

Electrophysiological studies have provided evidence for the formation of conductive pores in lipid bilayers induced by cyclotides like kalata B1. diva-portal.org While specific electrophysiological data for this compound's pore-forming activity may not be as extensively documented in the provided results, the mechanism of membrane disruption through pore formation is considered a shared characteristic among membrane-active kalata B cyclotides. xiahepublishing.comacs.org The ability of cyclotides to self-associate in solution has also been suggested to contribute to the formation of multimeric pores within membranes. acs.orgnih.gov This disruption of membrane structure through pore formation leads to the leakage of essential cellular components and ultimately cell death. nih.govxiahepublishing.commdpi.com

Oligomerization and Self-Association in Membrane Environments

The biological activity of many cyclotides, including their effects on cell membranes, is closely linked to their ability to interact with and potentially self-associate within lipid bilayers. Reports indicate that the mechanism of cyclotide bioactivity often involves targeting and interacting with lipid membranes, leading to pore formation. xiahepublishing.comresearchgate.nettandfonline.com

Studies suggest that cyclotides can bind to lipid membranes, and this interaction may involve specific phospholipids. For instance, cyclotide Kalata B has been shown to specifically bind to phosphatidylethanolamine (PE), promoting aggregation and leading to pore formation-mediated cell death. xiahepublishing.com Surface plasmon resonance (SPR) studies have demonstrated that Kalata B1 and this compound interact with immobilized lipids, exhibiting a degree of binding selectivity. wikipedia.orgrcsb.orgnih.gov The interaction of cyclotides with membranes is influenced by the nature of their surface-exposed hydrophobic patch. mdpi.comresearchgate.net

Some research indicates that cyclotide self-association can occur in the presence of lipid membranes and may be associated with pore formation in target membranes. uq.edu.auuq.edu.au While self-association of cyclotides like Kalata B2 has been observed in aqueous solutions, driven by hydrophobic interactions, it is proposed that this oligomerization in aqueous environments might not directly reflect the multimeric state present within a membrane. researchgate.net Instead, the ability to self-associate could potentially serve as a mechanism to prevent self-toxicity when stored at high concentrations within plant cells. researchgate.net However, studies involving cyclotide mutants and chemical cross-linking experiments in the presence of liposomes have provided evidence for oligomer formation of cyclotides in membrane environments, which may contribute to their mechanism of action. uq.edu.aunih.gov

Structural Basis of Exceptional Stability

One of the most notable characteristics of cyclotides, including this compound, is their exceptional stability. wikipedia.orguq.edu.aurcsb.orgcore.ac.ukmdpi.comsemanticscholar.orgtandfonline.comnih.govresearchgate.net This remarkable robustness is primarily attributed to their unique structural features: the head-to-tail cyclic peptide backbone and the rigidifying cyclic cystine knot motif. wikipedia.orgscirp.orguq.edu.aucore.ac.uksemanticscholar.org This combination creates a highly constrained and cross-braced structure that is resistant to denaturation and degradation under harsh conditions. uq.edu.aucore.ac.uksemanticscholar.org

Cyclotides exhibit significant resistance to proteolytic degradation by various enzymes. rcsb.orgcore.ac.ukmdpi.comsemanticscholar.orgtandfonline.comnih.govresearchgate.net The cyclic nature of the peptide backbone eliminates the susceptible N- and C-termini, which are common targets for exopeptidases. core.ac.uktandfonline.com Furthermore, the compact and highly cross-linked structure provided by the cystine knot protects the peptide from unfolding and subsequent cleavage by endopeptidases. core.ac.ukmdpi.comtandfonline.com This inherent resistance to enzymatic breakdown allows cyclotides to remain bioactive in environments where typical linear peptides would be rapidly degraded. mdpi.com Studies have shown that cyclotides are resistant to proteases secreted by common pathogenic bacteria. core.ac.uk

In addition to proteolytic stability, cyclotides demonstrate high resistance to thermal and chemical denaturation. wikipedia.orguq.edu.aurcsb.orgcore.ac.uksemanticscholar.orgtandfonline.comresearchgate.net The cyclic cystine knot provides a rigid scaffold that maintains the peptide's three-dimensional structure even under elevated temperatures or in the presence of denaturing chemicals. uq.edu.aucore.ac.uksemanticscholar.org This stability is a key factor in their function as defense molecules in plants, allowing them to remain active in various environmental conditions. uq.edu.ausemanticscholar.org The exceptional thermal and chemical stability of cyclotides makes them attractive scaffolds for stabilizing grafted peptides in drug design applications. nih.govcore.ac.uksemanticscholar.orgtandfonline.com

Summary of this compound Properties (Derived from Cyclotide Characteristics)

PropertyDescription
Structural Motif Cyclic Cystine Knot (CCK)
Backbone Head-to-tail cyclic
Disulfide Bonds Three, in a knotted arrangement
Interaction with Membranes Binds to lipid membranes, potentially forming pores; shows selectivity for PE
Proteolytic Stability Highly resistant to enzymatic degradation
Thermal Stability High resistance to thermal denaturation
Chemical Stability High resistance to chemical denaturation

Nematocidal Activity of Kalata Cyclotides

CyclotideOrganism TestedIC50 (µM)Reference
This compoundHaemonchus contortus0.87 researchgate.net
This compoundTrichostrongylus colubriformis2.62 researchgate.net
This compoundAncyclostoma caninum7.13 researchgate.net
Kalata B1Haemonchus contortus2.26 researchgate.net
Kalata B2Haemonchus contortus1.59 researchgate.net
Kalata B7Haemonchus contortus6.29 researchgate.net

Note: IC50 values indicate the half-maximal inhibitory concentration.

Biosynthesis and Genetic Regulation of Kalata B6

Precursor Protein Architecture and Processing

Cyclotides are encoded by genes that are transcribed and translated into precursor proteins uq.edu.au. These precursors have a modular structure, containing distinct domains essential for their processing and maturation.

Signal Peptide and Prodomain Components

The precursor protein of cyclotides, such as those encoding Kalata B6, typically includes an N-terminal signal peptide nih.govdiva-portal.orgnih.govd-nb.infomdpi.comwikipedia.orgchemeurope.com. This hydrophobic signal peptide targets the precursor protein to the endoplasmic reticulum (ER) nih.govdiva-portal.orgd-nb.infowikipedia.org. Following the signal peptide is an N-terminal prodomain (also referred to as an N-terminal pro-sequence or NTPP) diva-portal.orgd-nb.infomdpi.comwikipedia.org. This prodomain is thought to play a role in targeting the precursor to the vacuole and may also be involved in protein folding nih.govwikipedia.org. The cleavage of the signal peptide in the ER is believed to free the N-terminus of the cyclotide domain, a necessary step before cyclization uq.edu.au.

N-Terminal and C-Terminal Repeat Sequences

The cyclotide domain within the precursor protein is often flanked by repeat sequences. On the N-terminal side of the mature cyclotide sequence is a relatively well-conserved region known as the N-terminal repeat (NTR) fragment nih.govdiva-portal.orgwikipedia.orgchemeurope.comportlandpress.com. This sequence is repeated in precursors that encode multiple cyclotide domains nih.govchemeurope.comportlandpress.com. While the exact function of the NTR is not fully understood, it has been suggested to play an essential role in folding or cyclization nih.gov. It might also modulate protein folding nih.gov. A short hydrophobic C-terminal tail or pro-peptide (CTR or C-terminal prodomain) is located at the end of the gene sequence after the cyclotide domain diva-portal.orgmdpi.comwikipedia.orgchemeurope.comportlandpress.com. This C-terminal region is considered essential for cyclization uq.edu.au.

Precursors can contain one, two, or three cyclotide domains separated by regions of approximately 25 amino acids nih.gov. For example, the Oak2 cDNA clone from O. affinis is predicted to encode a protein containing sequences for both kalata B3 and B6 uq.edu.aunih.govnih.govwikipedia.orgchemeurope.com.

Enzymatic Machinery of Cyclization

The crucial step of backbone cyclization, where the N- and C-termini of the excised cyclotide domain are ligated, is mediated by specific enzymatic machinery.

Role of Asparaginyl Endopeptidases (AEPs)

Asparaginyl endopeptidases (AEPs), also known as legumain-type enzymes, are key players in cyclotide biosynthesis diva-portal.orgd-nb.infowikipedia.orgnih.govresearchgate.netrsc.org. While AEPs typically function as proteases, select plant AEPs act as transpeptidases (ligases), catalyzing the intramolecular ligation of peptide termini leading to cyclization d-nb.infonih.gov. The involvement of AEPs is strongly suggested by the highly conserved asparagine (or occasionally aspartic acid) residue found at the C-terminus of the cyclotide domain within the precursor protein uq.edu.aud-nb.infouq.edu.auportlandpress.comnih.gov.

Studies have shown that suppressing AEP activity, either through decreased gene expression or specific inhibitors, reduces the amount of cyclic cyclotide produced and leads to the accumulation of extended linear species nih.gov. This provides strong evidence that AEPs are responsible for catalyzing both the cleavage and ligation events in a single process nih.gov.

Cleavage and Ligation Mechanisms

The cyclization process involves the excision of the mature cyclotide domain from the precursor protein and the formation of a peptide bond between its original N- and C-termini nih.govdiva-portal.orgnih.gov. This is thought to be catalyzed by AEPs in a single processing event nih.gov. The exact processing site likely lies on the N-terminal side of a conserved Gly-Leu-Pro or Ser-Leu-Pro sequence that flanks both sides of the cyclotide domain nih.gov. The mature cyclic peptide retains one copy of the Gly-Leu-Pro sequence nih.gov.

Efficient cyclization appears to require specific residues at the cleavage and ligation sites. A conserved Asn or Asp residue at the C-terminus of the cyclotide domain is essential for AEP-mediated cyclization uq.edu.aud-nb.infouq.edu.auportlandpress.com. This residue is typically followed by a small amino acid and a leucine (B10760876) uq.edu.au. On the N-terminal side, while residues immediately preceding the cyclotide domain are not strongly conserved, the first two residues of the cyclotide domain itself (P1' and P2'), typically Gly-Leu, appear necessary for cyclization uq.edu.au. The AEP is thought to catalyze both peptide bond cleavage and ligation nih.gov.

Gene Discovery and Expression

The discovery of cyclotide genes has provided significant insights into their biosynthesis. cDNA clones encoding cyclotide precursors, including those for this compound, have been isolated from O. affinis uq.edu.aunih.govnih.govwikipedia.orgchemeurope.com. For instance, the Oak2 cDNA clone encodes a precursor protein containing both kalata B3 and B6 sequences uq.edu.aunih.govnih.govwikipedia.orgchemeurope.com.

Cyclotide genes belong to a multigene family in O. affinis, consistent with the expression of multiple cyclotides nih.gov. Analysis of expressed sequence tags (ESTs) has shown that cyclotide precursor genes are highly expressed in O. affinis leaves, representing a significant commitment of the transcriptome to cyclotide biosynthesis nih.gov. The abundance of cyclotide precursor mRNA expression levels correlates with the levels of mature cyclic peptides in the plant nih.gov. Tissue-specific expression of cyclotides has also been observed in other cyclotide-producing plants nih.gov.

The precursor proteins are directed to the endoplasmic reticulum due to the signal peptide, where folding and disulfide bond formation occur before cleavage and cyclization, which likely take place in the secretory pathway, possibly in the vacuole nih.govdiva-portal.orgd-nb.infowikipedia.org.

Identification of this compound-Encoding Genes and cDNA Clones

Genes encoding cyclotides are part of multigene families in producing plants. nih.govigem.org In Oldenlandia affinis, studies involving screening of genomic DNA and cDNA libraries have led to the identification of genes encoding various cyclotide precursors. igem.orgnih.gov Four cDNA clones, designated Oak1-4, were initially isolated from O. affinis. igem.orgnih.gov These clones encode predicted prepropeptides containing a signal sequence, an N-terminal prosequence, and one to three cyclotide domains. nih.govigem.org Specifically, the Oak2 cDNA clone is predicted to encode a protein containing two kalata B1-related sequences, identified as kalata B3 and this compound. nih.govresearchgate.net This indicates that this compound is produced from a precursor protein that also contains the sequence for kalata B3. nih.govresearchgate.net The precursor proteins are ribosomally synthesized as linear chains before undergoing processing. acs.org

Transcriptional Analysis and Gene Expression Levels

Transcriptional analysis, such as expressed sequence tag (EST) sequencing, has been used to survey the transcript profile of cyclotide-producing plants like O. affinis. nih.gov In O. affinis, EST analysis revealed that cyclotide precursor genes are among the most abundant transcripts in leaf cDNA libraries. nih.gov For instance, ESTs encoding the precursors for kalata B1 (Oak1) and kalata B2 (Oak4) were found to be highly abundant. nih.gov While specific EST counts for the Oak2 clone encoding kalata B3/B6 might be lower than those for the most abundant cyclotides like kalata B1 and B2, their presence in EST libraries indicates active transcription of the genes encoding these precursors. nih.gov The high expression levels of cyclotide precursor transcripts are consistent with the abundance of mature cyclic peptides found in O. affinis. nih.gov

Gene Cluster Organization

The genes encoding cyclotides are often organized as multigene families. nih.govigem.org While the search results confirm the existence of a multigene family for cyclotides in O. affinis with up to 12 related genes, specific details on the chromosomal clustering or precise organization of the genes encoding this compound relative to other cyclotide genes are not extensively detailed in the provided snippets beyond their membership in a multigene family. nih.govigem.org However, the presence of multiple cyclotide domains within a single precursor protein, as seen with the Oak2 clone encoding both kalata B3 and B6, suggests a potential organization where different cyclotide sequences can be encoded within the same gene. nih.govresearchgate.net

In Planta Biosynthesis and Localization

The biosynthesis of cyclotides occurs within plant cells and involves transport and processing within specific cellular compartments. pnas.orgresearchgate.net

Tissue-Specific Expression Profiles

Cyclotides are expressed in a wide range of plant tissues, including leaves, stems, flowers, dormant seeds, and roots. mdpi.com Studies have shown tissue-specific expression profiles for cyclotides in various plant species. uq.edu.aumdpi.comnih.gov For example, variations in cyclotide profiles have been observed in different parts of Viola hederacea. nih.gov While specific data solely on the tissue-specific expression of this compound is not explicitly detailed, its presence in leaf extracts of O. affinis indicates expression in this tissue. mdpi.comnih.govnih.govresearchgate.net The differential expression of cyclotides in various tissues is suggested to be linked to their function, such as defense against pests in specific plant parts. uq.edu.au

Cellular Compartmentalization of Biosynthetic Machinery

The biosynthesis of cyclotides begins with the synthesis of precursor peptides on ribosomes. acs.org These precursors contain an N-terminal endoplasmic reticulum (ER) signal sequence, which directs them into the secretory pathway. pnas.orgresearchgate.netnih.gov Folding and disulfide bond formation are believed to occur within the ER, facilitated by enzymes such as protein disulfide isomerase. pnas.orgresearchgate.netnih.gov Following folding and disulfide bond formation, the precursor protein undergoes proteolytic cleavage and head-to-tail cyclization to release the mature cyclic peptide. pnas.orgresearchgate.netnih.gov This cyclization is facilitated by asparaginyl endopeptidases (AEPs). acs.orgresearchgate.nettandfonline.com The cellular compartmentalization of these processing events, particularly the cyclization step, is understood to occur within the secretory pathway, likely in the ER or vacuole. pnas.orgresearchgate.netacs.org

Biotechnological Approaches for this compound Production

Given the potential applications of cyclotides, including their use as scaffolds for drug development and in agriculture, biotechnological approaches for their production are being explored. acs.orgacs.orgxiahepublishing.com

Recombinant expression in heterologous hosts offers an alternative to extraction from plants, which can be challenging and expensive. mdpi.comtandfonline.com Escherichia coli has been explored as a host for biological approaches to cyclotide synthesis, utilizing modified inteins to facilitate the cyclization of linear precursors. mdpi.comtandfonline.com This approach has been demonstrated for various cyclotides, including kalata B1. mdpi.comtandfonline.com

Plant cell culture methods have also shown significant progress for producing native cyclotides. mdpi.com For instance, plant cell fermentation systems using cultured O. affinis cells have demonstrated the ability to produce native cyclotides, sometimes even yielding novel cyclotides not found in the whole plant. mdpi.com

Recombinant Expression Systems (e.g., E. coli, plant cell cultures)

Recombinant expression systems have been explored as alternative methods for producing cyclotides, including this compound, to overcome limitations associated with extraction from natural plant sources nih.govmdpi.comdiva-portal.orguq.edu.au. These systems offer potential advantages in terms of scalability, yield, and the ability to produce modified or non-natural cyclotides mdpi.comuq.edu.autandfonline.com.

E. coli: Escherichia coli has been utilized as a host for recombinant cyclotide production, often employing strategies that involve expressing the cyclotide sequence as a fusion protein mdpi.comtandfonline.comnih.gov. One common approach uses modified protein splicing units, or inteins, to facilitate the intramolecular cyclization of a linear precursor peptide within the bacterial cells researchgate.netmdpi.comtandfonline.comnih.gov. This method has been demonstrated for various cyclotides, including kalata B1 mdpi.comtandfonline.com. While E. coli systems can produce folded cyclotides, yields have sometimes been reported as relatively low compared to solid-phase peptide synthesis mdpi.com. Efforts have been made to improve expression yields by optimizing intein usage and expression conditions nih.gov. Encapsulation within self-assembling protein cages, such as bacteriophage P22 virus-like particles (VLPs), has also been explored in E. coli to enhance the production of bioactive peptides, including cyclotides, that are otherwise difficult to express recombinantly researchgate.net.

Plant Cell Cultures: Plant cell cultures offer another biological approach for cyclotide production, leveraging the native biosynthetic machinery of plant cells mdpi.comdiva-portal.orgdntb.gov.ua. This method has shown significant progress for producing native cyclotides mdpi.com. Establishing in vitro plant, cell, and tissue cultures from cyclotide-producing plants like Oldenlandia affinis has been pursued to enable competitive cyclotide production mdpi.comuq.edu.audntb.gov.ua. Studies have investigated cyclotide production, growth rate, and gene expression in suspension cell cultures from various plant species researchgate.net. While transgenic expression of cyclotide precursors in model plants like Arabidopsis thaliana and Nicotiana tabacum has sometimes resulted in a proportion of correctly processed cyclic forms, it has also led to mis-processed linear or truncated peptides, suggesting that processing and cyclization might be species-dependent or require specific accessory enzymes nih.govnih.gov. However, more recent studies in Nicotiana tobaccum expressing oak1 (encoding kalata B1) have shown more efficient processing in reproductive tissues compared to vegetative tissues, correlating with the upregulation of vacuolar-processing enzymes (VPEs) uq.edu.au. The discovery that some plants, like petunia, naturally produce cyclotides has also led to investigations into their capacity for producing heterologous cyclotides uq.edu.au.

Synthetic Biology Strategies for Enhanced Yield

Synthetic biology approaches are being applied to improve the yield and efficiency of cyclotide production in heterologous hosts tandfonline.comdntb.gov.uanih.gov. These strategies aim to optimize the biosynthetic pathway, enhance gene expression, and improve the functional activity of the enzymes involved in cyclotide processing tandfonline.comnih.gov.

Strategies include the precise control over heterologous gene expression and improving the functional expression of heterologous enzymes, such as AEPs, which are crucial for cyclization acs.orgtandfonline.comnih.gov. Co-expression of cyclotide precursor genes with appropriate AEPs in non-native hosts like tobacco has been explored to enable cyclic peptide production tandfonline.com. For example, co-expression of the kalata B1 gene with a ligase-type AEP from O. affinis in plant systems has resulted in the production of structurally validated kalata B1 researchgate.net.

Another synthetic biology approach involves the use of split inteins in recombinant systems, particularly in E. coli, to mediate the cyclization of linear cyclotide precursors researchgate.netmdpi.comtandfonline.comnih.gov. By manipulating the rate of splicing and optimizing conditions, this method can be tailored to enhance the production of cyclic peptides tandfonline.com.

Metabolic engineering strategies, which involve modifying central metabolism to increase the supply of precursor compounds, are also relevant in synthetic biology for enhancing the production of natural products like cyclotides nih.gov. While not specifically detailed for this compound in the search results, this is a general strategy employed in synthetic biology to improve the yield of desired compounds.

The development of plant-based expression systems for cyclotides is being pursued to provide a potentially cheap, rapid, and scalable production platform uq.edu.au. Key challenges include ensuring compatibility with endogenous or co-expressed biosynthetic enzymes and optimizing the folding and accumulation of cyclotides in suitable plant tissues uq.edu.au. Further research is needed to identify and characterize more plant-derived enzymes compatible with cyclotide cyclization and to understand the intracellular transport and accumulation pathways uq.edu.au.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Available*

Data Table Example (Illustrative - based on search findings)

While specific quantitative yield data for this compound in different recombinant systems was not consistently available across the search results, the findings indicate varying efficiencies. For instance, transgenic expression in Arabidopsis and tobacco often resulted in significant misprocessing nih.govnih.gov, whereas expression in petunia showed more efficient processing of kalata B1 uq.edu.au.

Expression SystemCyclotide Produced (Example)Processing Efficiency / Yield IndicationReference
E. coli (Intein fusion)Kalata B1, MCoTI-IIRelatively low yields compared to synthesis mdpi.com, Low µM intracellular concentration nih.gov mdpi.comnih.gov
Transgenic ArabidopsisKalata B1Small proportion of cyclic form, mis-processed forms present nih.govnih.gov nih.govnih.gov
Transgenic TobaccoKalata B1Small proportion of cyclic form, mis-processed forms present nih.govnih.gov, More efficient in reproductive tissues uq.edu.au nih.govnih.govuq.edu.au
Transgenic PetuniaKalata B1Biosynthetic capacity demonstrated, more efficient processing than Arabidopsis/N. benthamiana uq.edu.au uq.edu.au
Plant Cell Culture (O. affinis)Native Cyclotides (including Kalata B1, B2, B3, B6, B7)Abundant in plant tissue, consistent with EST frequency nih.gov nih.gov
Plant System (Co-expression with AEP)Kalata B1Structurally validated product, 64.21 µg/g DW yield in one study researchgate.net researchgate.net

Mechanistic Insights into Kalata B6 Biological Activities Preclinical/in Vitro Focus

Identification of Molecular and Cellular Targets

While a significant portion of Kalata B6's activity is attributed to its interaction with lipid membranes, investigations into its specific molecular and cellular targets are ongoing. Studies often draw parallels from the prototypic cyclotide, Kalata B1, to infer potential mechanisms for this compound.

The interaction of cyclotides with G Protein-Coupled Receptors (GPCRs) is an emerging area of research, suggesting that not all biological activities of these peptides are mediated by membrane disruption. While some cyclotides, such as Kalata B7, have been shown to modulate human oxytocin (B344502) and vasopressin GPCRs, specific receptor binding studies for this compound are not yet extensively documented in preclinical settings. researchgate.net The ability of the related cyclotide L-Kalata B1 to exhibit affinity towards a GPCR suggests a potential for this class of peptides to act as receptor ligands. nih.govresearchgate.net However, direct evidence and detailed characterization of this compound binding to specific GPCRs remain to be fully elucidated.

The capacity of cyclotides to modulate ion channels is another area of active investigation. The prototypic cyclotide, Kalata B1, has been shown to form pores with channel-like activity in lipid bilayers. nih.govuq.edu.au These pores are generally large and lack selectivity for specific ions, such as potassium or sodium, suggesting a general disruption of membrane integrity rather than modulation of specific ion channels. nih.govuq.edu.au A mutant of Kalata B1, [T20K]kalata B1, has been specifically studied for its potential to block the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation. univie.ac.at As of now, direct preclinical evidence specifically detailing this compound's mechanism of modulating specific ion channels is limited.

The unique and highly stable structure of cyclotides makes them attractive scaffolds for engineering enzyme inhibitors. However, the intrinsic enzyme-inhibiting activities of naturally occurring cyclotides, including this compound, are not well-characterized. Research in this area is still in a nascent stage, and there are currently no significant preclinical or in vitro studies demonstrating a direct inhibitory effect of this compound on specific enzymes.

Membrane-Mediated Activity Pathways

The most extensively studied mechanism of action for this compound and other cyclotides involves their profound effects on cellular membranes. These interactions are fundamental to many of their observed biological activities, including their potent anthelmintic properties. rsc.org

This compound, like its counterpart Kalata B1, is known to interact with and disrupt the integrity of cellular membranes. This activity is believed to be a primary mechanism behind its biological functions. The process begins with the binding of the cyclotide to the membrane surface, followed by aggregation and insertion into the lipid bilayer, ultimately leading to the formation of pores or other membrane defects. nih.gov This disruption causes leakage of cellular contents and dissipation of ion gradients, which can trigger cell death. Electrophysiological measurements on Kalata B1 have provided direct evidence of pore formation, showing stepwise increases in membrane conductance. nih.govuq.edu.au This pore-forming mechanism is thought to be responsible for the hemolytic and cytotoxic activities observed in many cyclotides. nih.gov

A critical aspect of the membrane-disrupting activity of this compound is its selectivity for specific lipid types. Both this compound and Kalata B1 exhibit a strong preference for membranes containing phosphatidylethanolamine (B1630911) (PE) lipids over those composed primarily of phosphatidylcholine (PC) or phosphatidylglycerol. rsc.orgmdpi.com This selectivity is a key determinant of their biological targeting.

Surface plasmon resonance (SPR) studies have quantified this preferential binding, demonstrating a significantly higher affinity of this compound for membranes rich in PE. rsc.org The interaction is initiated by the targeting of PE headgroups by a specific bioactive region of the cyclotide molecule, followed by insertion into the membrane. researchgate.netnih.gov This lipid selectivity helps explain why certain cells and organisms are more susceptible to the effects of this compound. For instance, the membranes of many pathogens are rich in PE, making them prime targets for the cyclotide's disruptive action. uq.edu.au

The table below summarizes the findings from surface plasmon resonance studies on the lipid binding selectivity of Kalata B1 and this compound.

CyclotideLipid TypeBinding Affinity/SelectivityReference
This compoundDimyristoyl-L-α-phosphatidylethanolamine (DMPE)Higher affinity compared to PC or PG lipids rsc.org
Kalata B1Phosphatidylethanolamine (PE)Strong binding selectivity compared to PC lipids mdpi.comuq.edu.aunih.gov
Kalata B1Phosphatidylcholine (PC)Weak binding uq.edu.au
Kalata B1Negatively Charged Phospholipids (e.g., POPG, POPS)Weak binding; affinity is not significantly increased uq.edu.au

This selective interaction with PE-containing membranes is crucial for many of the biological activities attributed to this compound, including its potent activity against nematodes like Haemonchus contortus. rsc.orgmdpi.com

Modulation of Intracellular Pathways

The specific intracellular pathways modulated by this compound are not extensively detailed in the currently available scientific literature. Much of the research on the cellular mechanisms of cyclotides has been conducted on the prototypical cyclotide, Kalata B1. While these findings provide a framework for understanding how cyclotides like this compound might function, direct evidence for this compound is limited.

There is currently no direct scientific evidence from preclinical or in vitro studies specifically demonstrating that this compound induces apoptosis through the activation of the p53 tumor suppressor protein.

For context, studies on a synthetic analog of the related cyclotide, Kalata B1, have suggested a potential link between cyclotides and p53 signaling pathways in the context of cancer therapy. However, this has not been specifically demonstrated for this compound. The general mechanism of action for many cyclotides involves membrane disruption, which can lead to cell death through various pathways, but a direct link to p53 activation for this compound remains to be established.

Specific studies detailing the effect of this compound on cell cycle regulation are not prominently available in the existing literature. Research on the broader family of cyclotides has shown that they can inhibit cell proliferation. For instance, the related cyclotide Kalata B1 has been observed to have a cytostatic effect on activated human peripheral blood mononuclear cells, inhibiting their growth without inducing cell death at certain concentrations nih.gov. This suggests a potential for cell cycle arrest. However, detailed cell cycle analysis, including the specific phases of the cell cycle affected by this compound, has not been reported.

While specific data on the inhibition of cell proliferation for a wide range of cancer cell lines by this compound is not available, the broader family of Kalata cyclotides has demonstrated cytotoxic and antiproliferative activities. Kalata B1, for example, has shown dose-dependent cytotoxicity against glioblastoma cells mdpi.com. The primary mechanism of cytotoxicity for cyclotides is often attributed to their ability to interact with and disrupt cell membranes xiahepublishing.comresearchgate.net. This membrane-lytic activity can lead to a general inhibition of cell proliferation.

This compound has been identified as the most potent among several Kalata cyclotides in inhibiting the larval development of the nematode Haemonchus contortus xiahepublishing.com. While this demonstrates potent biological activity, further studies are required to establish its specific antiproliferative effects on mammalian cancer cells in vitro.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Comprehensive structure-activity relationship (SAR) studies specifically focused on this compound are limited. However, extensive SAR studies have been performed on the prototypic cyclotide, Kalata B1, providing valuable insights that are likely applicable to other members of the Kalata family, including this compound. These studies utilize techniques such as mutagenesis to identify key amino acid residues and structural features responsible for their biological activities.

Specific alanine (B10760859) scanning or lysine (B10760008) mutation studies for this compound have not been reported in the available literature.

However, alanine scanning mutagenesis of Kalata B1 has revealed that a specific cluster of hydrophilic residues on the molecule's surface is crucial for its biological activities. This region is distinct from the hydrophobic patch involved in membrane binding, suggesting a complex mechanism of action that may involve specific interactions with membrane components or other cellular targets.

Lysine scanning mutagenesis of Kalata B1 has also been performed to investigate the role of positively charged residues. These studies have shown that introducing lysine residues at specific positions can modulate the biological activity of the cyclotide.

These findings on Kalata B1 suggest that the biological activity of this compound is also likely dependent on the spatial arrangement of specific hydrophilic and charged residues on its surface.

There is a lack of specific studies on the impact of structural modifications of this compound on its molecular interactions. The general understanding for cyclotides is that their rigid and stable structure, conferred by the cyclic cystine knot motif, is essential for their biological function. This structural framework allows for significant sequence variation in the loops between the conserved cysteine residues, which in turn influences the surface properties and biological specificity of each cyclotide.

It is understood that the interaction of cyclotides with cell membranes is a key aspect of their mechanism of action xiahepublishing.com. These interactions are thought to be driven by both hydrophobic and electrostatic forces, and modifications to the amino acid sequence can alter these properties, thereby affecting the cyclotide's ability to bind to and disrupt cell membranes.

Comparative Mechanistic Analysis with Other Cyclotides

The biological activities of this compound, a member of the Möbius subfamily of cyclotides, are primarily attributed to its interaction with and disruption of cellular membranes. A comparative analysis of its mechanism with other cyclotides reveals both conserved strategies and subtle, yet significant, differences in target engagement and potency, largely influenced by the structural characteristics of their respective subfamilies.

Similarities and Differences in Target Engagement

The principal mechanism of action for this compound and other cyclotides from the Möbius and bracelet subfamilies is the targeted disruption of biological membranes. This process is initiated by the binding of the cyclotide to the cell membrane, a process that is highly dependent on the lipid composition of the target membrane.

Shared Target Preference: A key similarity among these cyclotides is their preferential binding to membranes enriched in phosphatidylethanolamine (PE) phospholipids. nih.govnih.gov For instance, both Kalata B1, a close structural analog of this compound, and the bracelet cyclotide Cycloviolacin O2 exhibit a strong affinity for PE-containing lipid bilayers. This interaction is thought to be a crucial first step in their cytotoxic and anthelmintic activities. The initial binding is often driven by an interaction between a conserved glutamic acid residue in loop 1 of the cyclotide and the headgroup of PE lipids. nih.gov Following this initial electrostatic interaction, a hydrophobic patch on the cyclotide's surface facilitates its insertion into the lipid bilayer, leading to membrane permeabilization and eventual cell lysis. researchgate.net

Differences in Potency and Lytic Activity: Despite this shared mechanism, significant differences in the potency of membrane disruption exist between different cyclotides. Preclinical studies have shown that this compound is one of the most potent naturally occurring anthelmintic cyclotides. Its activity against the nematode Haemonchus contortus is notably higher than that of Kalata B1. researchgate.net

Conversely, comparative studies between Möbius and bracelet cyclotides have revealed that some bracelet cyclotides, such as Cycloviolacin O2, exhibit more potent membrane disruption and cytotoxic effects than Kalata B1. nih.govchemrxiv.org Cycloviolacin O2 demonstrates a higher lipid extraction activity from membranes compared to Kalata B1, indicating a more efficient disruption mechanism. chemrxiv.orgsemanticscholar.org Furthermore, Cycloviolacin O2 shows a greater selectivity for anionic membranes, a feature that is less pronounced in Kalata B1. nih.gov These differences in lytic capability are likely due to variations in the distribution of hydrophobic and charged residues on the cyclotide surface, which in turn affects their orientation and depth of insertion into the lipid bilayer.

CyclotideSubfamilyPrimary TargetKey Interacting ResiduesRelative Potency (Anthelmintic)Membrane Disruption Efficiency
This compoundMöbiusPhosphatidylethanolamine-rich membranesConserved Glu in loop 1, hydrophobic patchHighHigh
Kalata B1MöbiusPhosphatidylethanolamine-rich membranesConserved Glu in loop 1, hydrophobic patchModerateModerate
Cycloviolacin O2BraceletPhosphatidylethanolamine-rich and anionic membranesConserved Glu in loop 1, distributed hydrophobic and charged residuesHighVery High

Role of Cyclotide Subfamily in Mechanism of Action

The classification of cyclotides into subfamilies—Möbius, bracelet, and trypsin inhibitor—is based on structural distinctions that have a direct impact on their mechanism of action.

Möbius and Bracelet Subfamilies: this compound belongs to the Möbius subfamily, which is characterized by the presence of a cis-proline residue in loop 5. This induces a twist in the peptide backbone, giving the molecule a "Möbius strip" topology. While the precise functional consequence of this twist is still under investigation, it is believed to influence the orientation of the hydrophobic and hydrophilic faces of the cyclotide, thereby modulating its interaction with the cell membrane. Both Möbius and bracelet cyclotides, which lack this cis-proline and have a more planar "bracelet" conformation, primarily exert their biological effects through membrane disruption. The differences in their surface charge distribution and the arrangement of their hydrophobic patches contribute to the observed variations in their biological potency. researchgate.net For example, the hydrophobic patch in Möbius cyclotides is typically formed by residues from loops 5 and 6, whereas in bracelet cyclotides, loops 2 and 3 contribute more to the hydrophobic surface.

Trypsin Inhibitor Subfamily: In contrast to the membrane-disrupting mechanisms of the Möbius and bracelet subfamilies, the trypsin inhibitor subfamily of cyclotides has a distinct mode of action. As their name suggests, these cyclotides function by inhibiting the activity of proteases, particularly trypsin. Their structure, while still containing the characteristic cyclic cystine knot, is more homologous to acyclic squash trypsin inhibitors. Their biological activities are therefore not primarily dependent on membrane interaction but rather on specific protein-protein interactions with their target proteases. These cyclotides generally exhibit little to no hemolytic or cytotoxic activity, which is a hallmark of the membrane-disrupting cyclotides.

SubfamilyKey Structural FeaturePrimary Mechanism of ActionExample Compound
Möbiuscis-proline in loop 5Membrane disruptionThis compound
BraceletAbsence of cis-proline in loop 5Membrane disruptionCycloviolacin O2
Trypsin InhibitorHomology to squash trypsin inhibitorsProtease inhibitionMCoTI-II

Peptide Engineering and Design Utilizing the Kalata B6 Scaffold

Conceptual Framework for Cyclotide Scaffold Applications

The utility of cyclotides like Kalata B6 as scaffolds stems from their unique structural attributes that address common limitations of linear peptides, such as poor stability and limited bioavailability. nih.govrsc.org

Enhanced Stability for Peptide Scaffolds

The cyclic nature and the interwoven disulfide bonds of the CCK motif in cyclotides provide remarkable structural rigidity and stability. nih.govnih.govnih.gov This stability protects the peptide from degradation by proteases and harsh environmental conditions, which are significant challenges for linear peptide therapeutics. nih.govnih.govrsc.org The robust fold ensures that grafted or modified sequences are presented in a stable conformation, increasing their chances of reaching the target and exerting a biological effect. nih.govrsc.org The stability of cyclotides has been demonstrated through their ability to remain active even after extraction by boiling water. nih.govmdpi.com

Rational Design Strategies for Modifying Specificity and Activity

The tolerance for loop modifications allows for rational design strategies to engineer cyclotides with new or enhanced biological activities. By altering the sequences within the loops, researchers can introduce functional epitopes or modify existing interactions.

Grafting of Bioactive Epitopes

A key strategy in utilizing cyclotides as scaffolds is the grafting of bioactive peptide sequences, or epitopes, into their loop regions. rsc.orgmdpi.comresearchgate.net This process involves inserting a peptide sequence known to interact with a specific biological target (e.g., a receptor or enzyme) into one or more loops of the cyclotide scaffold. rsc.org The cyclotide framework provides stability to the grafted epitope, potentially improving its pharmacokinetic properties, such as enzymatic stability and membrane permeability. rsc.orgsci-hub.se This approach has been successfully used to create cyclotide variants with novel activities, such as antagonists for G protein-coupled receptors (GPCRs) and inhibitors of proteases. rsc.orgmdpi.comacs.org For example, bioactive epitopes have been grafted into Kalata B1 (a related cyclotide) to target vascular endothelial growth factor receptors, melanocortin receptors, and bradykinin (B550075) receptors. xiahepublishing.commdpi.com

Here is an example illustrating the concept of epitope grafting:

Scaffold CyclotideGrafted Epitope TargetGrafting LocationResulting ActivitySource
Kalata B1Vascular Endothelial Growth Factor ReceptorMultiple loopsInhibitory activity against VEGF-A receptor. xiahepublishing.commdpi.com xiahepublishing.commdpi.com
Kalata B1Bradykinin B1 receptorLoop 6Antagonism of bradykinin B1 receptor. uq.edu.au uq.edu.au
MCoTI-IIFMDV 3C proteaseLoops 1 and 6Potent and selective inhibition of FMDV 3C protease. mdpi.com mdpi.com

Introduction of Non-Native Residues

Beyond grafting entire epitopes, the cyclotide scaffold allows for the introduction of individual non-native amino acid residues or chemical modifications. nih.govmdpi.comuq.edu.au This can be achieved through chemical synthesis or engineered biosynthesis. mdpi.comuq.edu.au The introduction of non-native residues can be used to fine-tune the properties of the engineered cyclotide, such as enhancing its binding affinity, altering its specificity, improving cellular uptake, or increasing its resistance to degradation. nih.govmdpi.comfrontiersin.orgresearchgate.net For instance, chemical synthesis facilitates the incorporation of non-natural amino acids and modifications like PEGylation to improve pharmacological profiles. nih.govmdpi.com Lysine-scanning mutagenesis studies on Kalata B1 have demonstrated that incorporating positively charged residues into specific regions can enhance anthelmintic activity. nih.gov

Computational Design and Prediction

Computational methods play an increasingly important role in the design and prediction of engineered cyclotides. plos.orgnih.govresearchgate.net These approaches can be used to model the 3D structures of modified cyclotides, predict their interactions with target molecules, and assess the potential impact of sequence modifications on stability and folding. plos.orgnih.govresearchgate.net Computational tools can aid in identifying suitable grafting sites, designing optimal epitope sequences, and predicting the binding affinity of engineered cyclotides. plos.orgnih.gov For example, computational protocols combining molecular modeling and genetic algorithms have been used to design Kalata B1 variants with improved binding to HIV gp120. plos.orgnih.govresearchgate.net Molecular dynamics simulations can further evaluate the stability and interaction energies of designed cyclotide candidates. plos.orgnih.gov

Here is a table summarizing computational design findings for Kalata B1 variants targeting HIV gp120:

Cyclotide VariantDesign MethodPredicted Binding Score (vs. KB1)Predicted Interaction Energy (vs. KB1)Source
Modified Cyclotides (Group)Computational protocol (Modeling + GA)Improved by 23.1%Not specified plos.orgresearchgate.net
GA763Computational protocol (Modeling + GA + MD)Not specifiedImproved by 36.6% plos.orgresearchgate.net
GA190Computational protocol (Modeling + GA + MD)Not specifiedImproved by 22.8% plos.orgresearchgate.net

Molecular Dynamics Simulations for Engineered Cyclotides

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems, providing insights into their conformational dynamics and interactions. frontiersin.orgnih.govnih.gov In the context of engineered cyclotides, MD simulations are employed to assess the stability of modified structures, understand their interactions with target molecules like membranes or proteins, and predict conformational changes upon binding. researchgate.netfrontiersin.orgnih.govnih.govbiorxiv.org

Studies have utilized MD simulations to investigate the membrane interactions of cyclotides, including Kalata B1 and this compound, on model membrane systems. mdpi.comnih.govrsc.orguq.edu.aunih.govrsc.orgnih.gov These simulations can reveal how cyclotides insert into lipid bilayers, form pores, and destabilize membranes through specific interactions, such as those with phosphatidylethanolamine (B1630911) phospholipids. researchgate.netuq.edu.au MD simulations can also be used to assess the stability of protein-cyclotide complexes and analyze binding interactions over time. frontiersin.orgnih.govnih.govbiorxiv.org

Ligand Binding Prediction and Docking Studies

Ligand binding prediction and docking studies are computational methods used to predict how a molecule (ligand) will bind to a target protein or membrane. frontiersin.orgnih.govbiorxiv.orgigem.org For engineered cyclotides, these techniques are crucial for identifying potential targets and understanding the molecular basis of their activity. frontiersin.orgnih.govbiorxiv.org Docking analysis predicts the preferred orientation and binding affinity of a cyclotide analog to a receptor site. frontiersin.orgnih.govbiorxiv.orgigem.org

Computational approaches, including molecular docking and MD simulations, have been used to predict potential cyclotide inhibitors against various targets, such as bacterial proteins. frontiersin.orgnih.govbiorxiv.org These studies involve obtaining cyclotide structures, generating 3D models, and using docking tools to analyze interactions and estimate binding energies. frontiersin.orgnih.govbiorxiv.orgigem.org For instance, docking studies have been performed to assess the interaction between cyclotides and the PorB porin protein of Neisseria gonorrhoeae. frontiersin.orgnih.gov

De Novo Design of this compound Analogs

De novo design involves creating novel peptide sequences with desired structures and functions, rather than modifying existing ones. nih.govbiorxiv.orgbiorxiv.org For cyclotides like this compound, de novo design aims to generate new analogs with tailored properties, such as enhanced stability, altered target specificity, or improved bioactivity. nih.govrsc.orgbiorxiv.orgbiorxiv.org Computational methods play a significant role in this process, allowing for the design of peptides with specific tertiary structures and the incorporation of features like disulfide bonds or backbone cyclization. nih.govbiorxiv.orgbiorxiv.org

Computational methods for de novo design of constrained peptides, including cyclotides, involve steps like backbone assembly and sequence design. nih.gov These methods can generate diverse cyclic peptide binders for target proteins and have been validated by experimental determination of designed peptide structures. nih.govbiorxiv.orgbiorxiv.org De novo design can be used to create cyclotide analogs with broad-spectrum antimicrobial activity or other desired therapeutic properties. rsc.org

Chemical and Semi-Synthetic Approaches

Beyond direct extraction from plants, various synthetic and semi-synthetic methods have been developed to produce cyclotides and their analogs. acs.orguq.edu.aumdpi.comnih.govnih.govuq.edu.au These approaches are essential for generating sufficient quantities of cyclotides for research and potential therapeutic applications, as well as for creating engineered variants with specific modifications. acs.orguq.edu.aumdpi.comnih.govnih.govuq.edu.au

Solid Phase Peptide Synthesis for Analog Generation

Solid Phase Peptide Synthesis (SPPS) is a fundamental technique for assembling peptide sequences on a solid support. acs.orguq.edu.aumdpi.commdpi.comnih.govnih.govuq.edu.au SPPS allows for the synthesis of cyclotide sequences on a milligram scale and provides access to both native and non-native cyclotides, including engineered analogs. acs.orguq.edu.aumdpi.commdpi.comnih.govnih.govuq.edu.au Various SPPS strategies, such as Boc and Fmoc chemistry, have been adapted for cyclotide synthesis, typically involving the assembly of a linear precursor followed by cleavage, cyclization, and disulfide bond formation. acs.orguq.edu.aumdpi.comnih.govresearchgate.net

SPPS is a convenient and accessible option for academic studies involving cyclotides, particularly for peptides under 40 amino acids. uq.edu.au The process generally involves the sequential addition of amino acids to a resin, followed by cleavage of the linear peptide, often with side-chain protecting groups intact, and subsequent cyclization in solution. nih.govresearchgate.net Oxidative folding is then performed to form the disulfide bonds. nih.govresearchgate.net SPPS has been successfully used to synthesize various cyclotides, including Kalata B1, and is a preferred method for structure-activity relationship studies of cyclotide analogs. mdpi.comrsc.orgnih.govnih.gov

Chemo-Enzymatic Ligation Techniques

Chemo-enzymatic ligation techniques combine chemical synthesis with enzymatic reactions to achieve peptide cyclization. uq.edu.aumdpi.comnih.govnih.govuq.edu.aufrontiersin.orguva.nlnih.govuva.nl This approach leverages the specificity and efficiency of enzymes to catalyze the formation of the cyclic peptide backbone. uq.edu.aunih.govfrontiersin.orguva.nlnih.govuva.nl Chemo-enzymatic methods offer potential advantages in terms of efficiency and scalability compared to purely chemical approaches. nih.govuva.nlnih.gov

One chemo-enzymatic strategy involves using proteases, such as trypsin or asparaginyl endopeptidases (AEPs), to mediate the cyclization of linear peptide precursors. uq.edu.aunih.govnih.govuva.nl For example, trypsin-mediated cyclization has been used for synthesizing trypsin inhibitor cyclotides. uq.edu.aunih.gov AEPs like butelase 1, which naturally catalyze cyclotide biosynthesis in plants, are also promising enzymatic tools for head-to-tail macrocyclization. nih.govuva.nl Chemo-enzymatic strategies using peptiligase variants, such as omniligase-1, have demonstrated efficient and scalable one-pot cyclization and folding of cyclotides like Kalata B1. uva.nlnih.gov

Biological Approaches using Modified Inteins

Biological approaches utilize recombinant expression systems and modified inteins to produce cyclic peptides, including cyclotides. acs.orgmdpi.comnih.govnih.govuq.edu.autandfonline.comnih.govd-nb.infogoogle.comspringernature.com Inteins are protein segments that can catalyze their own excision from a precursor protein and ligate the flanking protein segments (exteins). nih.govtandfonline.com Modified inteins can be engineered to facilitate the head-to-tail cyclization of a target peptide sequence. nih.govtandfonline.comnih.govd-nb.infogoogle.comspringernature.com

One common approach involves fusing the linear cyclotide sequence between the N- and C-terminal fragments of a split intein. tandfonline.comd-nb.infogoogle.com Upon expression, the intein fragments self-assemble and catalyze the excision of the intein, simultaneously ligating the N- and C-termini of the cyclotide sequence to form a cyclic peptide. tandfonline.comd-nb.infogoogle.com This intein-mediated cyclization can occur in vivo in host organisms like E. coli. nih.govtandfonline.comnih.govd-nb.infospringernature.com This method has been demonstrated for various cyclotides, including Kalata B1 and MCoTI-II, and offers a potential route for producing cyclotides, although yields can sometimes be lower compared to SPPS. mdpi.comnih.govnih.govtandfonline.comd-nb.info

Advanced Research Methodologies and Future Directions in Kalata B6 Studies

High-Resolution Structural Elucidation Techniques

Determining the precise three-dimensional structure of Kalata B6 is fundamental to understanding its biological activity. High-resolution techniques provide detailed insights into its folded conformation and the arrangement of its amino acid residues and disulfide bonds.

Advanced NMR Pulse Sequences and Data Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the three-dimensional structure of small proteins and peptides like cyclotides xiahepublishing.comuq.edu.aunih.govwindows.net. Its ability to provide detailed information about atomic connectivity and spatial proximity makes it particularly well-suited for characterizing the rigid and well-defined structures of cyclotides in solution xiahepublishing.comwindows.net.

Advanced NMR pulse sequences, such as double-quantum-filtered correlation spectroscopy (DQF-COSY) and total correlation spectroscopy (TOCSY), are routinely used to obtain through-bond correlation information, enabling the assignment of resonances to specific amino acids in the peptide sequence nih.govnih.gov. Nuclear Overhauser effect (NOE) experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations, which are critical for determining distances between protons and, consequently, the three-dimensional fold of the peptide nih.gov.

Data analysis in this compound NMR studies involves translating the collected NMR data into structural constraints. These constraints, including distance restraints derived from NOEs and dihedral angle restraints derived from coupling constants, are then used in computational calculations, often involving molecular dynamics simulations or simulated annealing, to generate an ensemble of structures consistent with the experimental data. The quality of the resulting structural ensemble is assessed by various metrics, including root mean square deviation (RMSD) values, which indicate the variability among the calculated structures nih.gov. The application of computational procedures combined with NMR data is increasingly used for the structure elucidation of complex molecules nih.gov.

Cryo-Electron Microscopy Applications

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules and complexes, particularly those that are difficult to crystallize berstructuralbioportal.orgberstructuralbioportal.orgthermofisher.com. While this compound itself, as a relatively small peptide, might be below the typical size range for single-particle analysis Cryo-EM, this technique holds promise for studying this compound in the context of its interactions with larger biological assemblies, such as membranes or target proteins berstructuralbioportal.orgberstructuralbioportal.orgthermofisher.com.

Electron microscopy studies have already provided insights into the mechanism of action of related cyclotides like Kalata B1, revealing its ability to disrupt the membrane of midgut cells in lepidopteran larvae nih.gov. Cryo-EM could be applied to visualize this compound interacting with model membranes or cellular components at high resolution, providing structural details of membrane insertion, pore formation, or interaction with specific membrane proteins. Cryo-electron tomography (Cryo-ET), a related technique, can resolve subcellular structures within cells, offering the potential to visualize this compound's location and interactions within a cellular environment berstructuralbioportal.orgberstructuralbioportal.org.

Biophysical Characterization Techniques

Biophysical techniques are essential for quantitatively characterizing the interactions of this compound with its targets and understanding the thermodynamic and kinetic parameters governing these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a molecular binding event under constant temperature conditions d-nb.infonih.govmdpi.comuri.edu. This allows for the simultaneous determination of key thermodynamic parameters, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment d-nb.infomdpi.com. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

ITC is considered the only technique that directly probes the basic forces driving the formation of a complex between a small molecule and a macromolecule in solution d-nb.info. While specific ITC data for this compound was not found in the provided search results, the technique is highly relevant for studying its interactions with potential binding partners, such as membrane lipids or proteins. ITC experiments could provide quantitative data on the affinity and thermodynamics of this compound binding to different membrane types or specific protein targets, offering insights into the molecular basis of its activity. The data obtained from ITC experiments are typically presented as a thermogram showing the heat flow as a function of time or injection number, which is then integrated and analyzed to yield the binding parameters nih.govmuni.cz.

Fluorescence Spectroscopy and Anisotropy

Fluorescence spectroscopy and anisotropy are valuable tools for studying the interactions of this compound with membranes and other molecules, particularly when one of the interacting species is fluorescent or can be labeled with a fluorescent probe flinders.edu.audtic.milresearchgate.netnih.gov.

Fluorescence spectroscopy can be used to monitor changes in the fluorescence intensity or wavelength of a fluorescent molecule upon interaction with this compound, providing evidence of binding. Changes in the fluorescence properties of a membrane-bound probe in the presence of this compound can indicate alterations in the membrane environment, such as changes in fluidity or polarity flinders.edu.au.

Fluorescence anisotropy specifically measures the rotational mobility of a fluorescent molecule. When a small fluorescent molecule binds to a larger molecule or becomes embedded in a more viscous environment like a membrane, its rotation slows down, leading to an increase in fluorescence anisotropy flinders.edu.au. This technique can be used to study the binding of fluorescently labeled this compound to membranes or to assess the effect of this compound on membrane fluidity flinders.edu.au. Studies on the membrane interactions of cyclotides, including Kalata B1 and this compound, have utilized fluorescence spectroscopy and anisotropy on model membrane systems flinders.edu.auresearchgate.netnih.gov.

Omics-Based Approaches

Omics technologies, including genomics, transcriptomics, and proteomics, provide system-wide perspectives that can enhance our understanding of this compound biosynthesis, regulation, and potential cellular targets.

Transcriptomics, specifically through expressed sequence tag (EST) analysis, has been applied to Oldenlandia affinis, the plant source of this compound psu.edu. An EST project identified numerous transcripts encoding cyclotide precursors, including those for this compound psu.edu. The high expression levels of these precursor transcripts were found to correlate with the abundance of mature cyclopeptides in the plant, suggesting transcriptional regulation plays a role in cyclotide production psu.edu.

Furthermore, this omics approach led to the identification of transcripts encoding enzymes potentially involved in the complex post-translational processing of cyclotides, such as enzymes responsible for oxidative folding (disulfide bond formation) and proteolytic cleavage leading to backbone cyclization psu.edu. While specific proteomic studies directly analyzing proteins interacting with this compound were not highlighted in the search results, proteomic approaches could be employed in the future to identify cellular proteins that bind to this compound, providing insights into its mechanism of action and potential intracellular targets. Similarly, metabolomics could be used to study the metabolic changes induced in cells or organisms exposed to this compound, helping to elucidate its biological effects.

Proteomics for Interaction Discovery

Proteomics, the large-scale study of proteins, plays a vital role in identifying the molecular targets and interaction partners of cyclotides. By analyzing the complete set of proteins in a biological system, researchers can identify which proteins bind to or are modulated by cyclotides like this compound. This is essential for elucidating their mechanisms of action at a molecular level.

Studies utilizing chemical proteomics approaches, such as photo-affinity crosslinking combined with mass spectrometry, have been developed to determine the protein targets of cyclic and cystine-stabilized peptides, including cyclotides. mdpi.com For instance, this methodology has been applied to the immunomodulatory cyclotide Kalata B1, leading to the identification of interactions with 14-3-3 proteins. mdpi.comcmdm.tw While specific detailed proteomics data for this compound interactions were not prominently featured in the consulted literature, the established methodologies for other cyclotides are directly applicable. Future proteomics studies focusing specifically on this compound could identify its unique protein binding partners, providing insights into its specific biological roles and potential therapeutic targets. Identifying these interactions is a critical step in understanding how this compound functions within plant defense or potentially in other biological contexts.

Metabolomics for Pathway Elucidation

Metabolomics involves the comprehensive study of metabolites within a biological system. This approach can provide insights into the metabolic pathways influenced by a compound. By analyzing changes in metabolite profiles in the presence of this compound, researchers could potentially identify affected biochemical processes.

While the provided search results discuss metabolomics for pathway elucidation in general biological studies researchgate.netnih.gov, and mention "vitamin B6 metabolism" in unrelated contexts researchgate.netnih.govumich.edu, there is a distinct lack of detailed metabolomics studies specifically focused on the cyclotide this compound. Therefore, while metabolomics holds potential as a tool to explore how this compound might affect cellular metabolism or specific biochemical pathways, there are currently no detailed research findings available in the consulted literature that elucidate such pathways for this specific cyclotide using metabolomics. This represents a potential future direction for research to understand the broader biological impact of this compound.

Transcriptomics for Regulatory Insights

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism. Analyzing transcriptomic data can reveal how the expression of genes is regulated, including those involved in the biosynthesis of natural products like cyclotides.

Transcriptomic analysis of plants that produce cyclotides, such as Oldenlandia affinis, has provided valuable insights into the regulation of cyclotide biosynthesis. Studies have identified expressed sequence tags (ESTs) encoding cyclotide precursors, including the precursor for this compound (encoded by the Oak2 gene). bicnirrh.res.in The abundance of these precursor transcripts correlates with the levels of mature cyclotides found in the plant tissue, suggesting regulation at the transcriptional level.

For example, in O. affinis, ESTs encoding the precursors for Kalata B1 and Kalata B2 were among the most abundant, consistent with their higher peptide levels compared to Kalata B3, B6, and B7, which were also detected but in lower abundance. This indicates that transcriptomics can provide regulatory insights into the differential production levels of various cyclotides within a single plant species.

CyclotidePrecursor GeneRelative Transcript Abundance (in O. affinis ESTs)Relative Peptide Abundance (in O. affinis leaves)
Kalata B1Oak1High (11 ESTs)High
Kalata B2Oak4High (13 ESTs)High
Kalata B3Oak2Lower (3 ESTs)Lower
This compoundOak2Lower (3 ESTs)Lower
Kalata B7Oak3Lower (3 ESTs)Lower

Note: Data on transcript and peptide abundance is based on findings from an EST project in Oldenlandia affinis.

Further transcriptomic studies under different environmental conditions or developmental stages could reveal factors influencing the expression of the Oak2 gene and, consequently, the production of this compound.

Computational Biology and Bioinformatics

Computational approaches and bioinformatics are indispensable tools in modern natural product research, particularly for complex molecules like cyclotides. They facilitate the analysis of large datasets, prediction of molecular properties, and design of novel peptides.

Big Data Analysis in Cyclotide Discovery

The discovery and characterization of cyclotides have generated significant amounts of data, including sequences, structures, and bioactivity profiles. With hundreds of cyclotides identified across various plant families and estimates suggesting the existence of potentially many more (e.g., an estimated 150,000 different cyclotides in Violaceae), the field is inherently data-rich. mdpi.comwikipedia.org

Big data analysis approaches are crucial for managing, analyzing, and extracting meaningful insights from these extensive datasets. Bioinformatics databases like CyBase have been developed to facilitate the comparison of cyclotide sequences and activity data. nih.gov Analyzing large collections of cyclotide sequences allows for the identification of conserved motifs, variations in loop regions, and evolutionary relationships. bicnirrh.res.inuq.edu.au This can aid in the discovery of novel cyclotides and the prediction of their potential properties based on sequence homology. The multiplicity of cyclotide sequences encoded by single precursor genes also presents bioinformatic challenges that require big data analysis techniques. bicnirrh.res.innih.gov

Machine Learning and Artificial Intelligence for Peptide Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in peptide research, including the design of novel peptides with desired characteristics. These computational methods can learn from existing peptide data to predict properties such as activity, stability, and potential toxicity, as well as to generate new peptide sequences.

Network Pharmacology Applications

Network pharmacology is a systems-level approach that investigates the complex interactions between drugs, targets, pathways, and diseases using network analysis. This approach is particularly relevant for understanding the effects of natural products, which often exhibit multi-target activities.

Applying network pharmacology to this compound or other cyclotides could help to systematically map their potential molecular targets and the biological pathways they influence. By integrating data from various sources, including proteomics (for target identification), transcriptomics (for gene regulation), and potentially metabolomics (for metabolic pathway changes), network pharmacology could provide a holistic view of how this compound interacts with biological systems. This could be valuable for elucidating its biological function in plants or exploring its potential in various therapeutic areas by identifying relevant biological networks. While no specific network pharmacology studies on this compound were found in the consulted literature, this methodology represents a powerful future direction for understanding the comprehensive biological impact of this cyclotide.

Innovative Biological Assay Development

Innovative biological assays are crucial for deciphering the mechanisms of action of this compound and evaluating its potency against various targets. These assays provide quantitative data on the peptide's interactions with biological systems.

Reporter Gene Assays for Pathway Activation

Reporter gene assays are valuable tools for monitoring the activation or inhibition of specific cellular signaling pathways by compounds like this compound. These assays typically involve a reporter gene (e.g., luciferase or secreted alkaline phosphatase) linked to a regulatory element that responds to the activation of a particular pathway. When the pathway is activated, the reporter gene is transcribed and translated, producing a detectable signal. This approach allows researchers to infer the effect of this compound on specific cellular processes by measuring the level of reporter gene expression nih.govnih.gov. While general principles of reporter gene assays are well-established nih.govnih.govfrontiersin.org, their specific application to studying this compound's impact on various pathways, such as those involved in host defense or membrane disruption, would provide detailed insights into its cellular targets and mechanisms.

High-Throughput Screening Methodologies for Preclinical Targets

High-throughput screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds against specific biological targets, accelerating the preclinical drug discovery process nuvisan.comdrugtargetreview.comnih.govnih.gov. For this compound research, HTS can be applied to screen libraries of this compound analogs or derivatives to identify those with enhanced potency or altered specificity against preclinical targets such as nematode larvae or cancer cells mdpi.comnih.govwindows.netxiahepublishing.comacs.org. HTS typically involves miniaturized biochemical, cellular, or phenotypic assays conducted in multi-well plates, allowing for the simultaneous testing of thousands to millions of compounds nuvisan.comdrugtargetreview.comnih.gov. This approach, coupled with automated liquid handling and detection systems, generates substantial data on compound activity, enabling the identification of promising candidates for further investigation nuvisan.comnih.gov.

This compound has demonstrated potent activity against nematode larvae, such as Haemonchus contortus and Trichostrongylus colubriformis, with reported IC50 values mdpi.comwindows.netxiahepublishing.comacs.org. HTS could be employed to screen modified this compound peptides or newly discovered cyclotides for improved anthelmintic activity mdpi.comnih.govwindows.netxiahepublishing.comacs.org. Similarly, given the reported cytotoxic activities of some cyclotides researchgate.netdiva-portal.org, HTS could be used to identify this compound variants with selective toxicity towards specific cancer cell lines.

Example Data Table (Hypothetical HTS Results for this compound Analogs against H. contortus Larvae):

CompoundIC50 (µg/mL)Z'-factor
This compound2.6-
Analog A1.50.75
Analog B3.10.81
Analog C0.90.78

Note: The Z'-factor is a measure of assay quality in HTS, typically > 0.5 for a good assay.

Emerging Research Frontiers

Emerging research frontiers in this compound studies involve the exploration of novel analogs, the development of theoretical frameworks for understanding its diverse functions, and the integration of chemical biology and plant science.

Exploration of Undiscovered this compound Analogs

While a number of cyclotides, including this compound, have been isolated and characterized from plants like Oldenlandia affinis and species from the Violaceae family, it is estimated that the cyclotide family comprises a vast number of members, with many yet to be discovered researchgate.netdiva-portal.orgrsc.org. The exploration of undiscovered this compound analogs involves both the isolation of novel cyclotides from diverse plant species and the design and synthesis of engineered variants researchgate.netdiva-portal.orgrsc.org. Techniques such as advanced chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are crucial for the isolation and structural characterization of these new analogs rsc.orguq.edu.aunih.gov. Identifying new natural analogs can reveal variations in sequence and structure that correlate with different biological activities, providing insights for rational design researchgate.netdiva-portal.orgrsc.org. Engineered analogs can be created through techniques like solid-phase peptide synthesis or recombinant expression, allowing for targeted modifications to study structure-activity relationships and potentially enhance desired properties nih.govresearchgate.net.

Theoretical Frameworks for Novel Biological Functions

Developing theoretical frameworks is essential for understanding the diverse biological functions of this compound and predicting novel activities. These frameworks often involve computational approaches such as molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) modeling. Given that the mechanism of action for many cyclotides, including this compound, involves membrane interaction and pore formation, theoretical models can help elucidate the specifics of these interactions at the molecular level acs.orgresearchgate.netnih.govnih.govdtic.mil. By simulating the interaction of this compound with different membrane models, researchers can gain insights into binding affinity, insertion depth, and pore formation dynamics researchgate.netnih.govnih.gov. QSAR modeling can correlate structural features of this compound and its analogs with observed biological activities, allowing for the prediction of the activity of new or modified peptides nih.gov. These theoretical frameworks guide experimental design and help to rationalize the observed biological effects.

Interdisciplinary Research Integrating Chemical Biology and Plant Science

Interdisciplinary research integrating chemical biology and plant science is vital for a comprehensive understanding of this compound, from its biosynthesis in plants to its potential applications. Plant science contributes knowledge about the natural sources of this compound, including its distribution in different plant tissues and the genetic basis for its production xiahepublishing.comrsc.orguq.edu.aunih.govuq.edu.aunih.gov. Understanding the plant's biosynthetic machinery involved in cyclotide production, such as the role of precursor proteins and cyclizing enzymes, can inform strategies for producing this compound and its analogs through plant-based biofactories or in vitro enzymatic synthesis uq.edu.auuq.edu.aunih.govuq.edu.au. Chemical biology provides the tools and techniques for isolating, synthesizing, and modifying this compound, as well as for studying its interactions with biological targets at a molecular level researchgate.netresearchgate.netuq.edu.au. The integration of these disciplines allows for a holistic approach, from discovering novel cyclotides in plants to understanding their molecular mechanisms and developing new applications. For example, identifying genes involved in this compound biosynthesis in Oldenlandia affinis allows for potential genetic engineering approaches to enhance production or create novel analogs in plants uq.edu.auuq.edu.aunih.gov.

Q & A

Q. What experimental protocols are standard for isolating and characterizing Kalata B6 from plant sources?

  • Methodological Answer : this compound is typically isolated from Oldenlandia affinis using cDNA cloning and RP-HPLC purification. Protocols involve:
  • Extracting aerial plant parts and screening cDNA libraries with kalata B1 probes to identify precursor genes (e.g., Oak2, which encodes this compound) .
  • Purification via reversed-phase HPLC and LC-MS to confirm molecular mass (e.g., m/z 2955.53 for Kalata B2, a related cyclotide) .
  • Structural validation using circular dichroism (CD), 1H NMR, and IR spectroscopy to confirm cyclic cystine knot topology .

Q. How do researchers validate the structural integrity of synthetic this compound analogs?

  • Methodological Answer : Synthetic analogs require:
  • Solid-phase peptide synthesis (SPPS) with oxidative folding to form disulfide bonds .
  • Analytical techniques like UPLC/MS for purity assessment (≥95%) and CD spectroscopy to verify secondary structure .
  • Functional validation via hemolysis assays (e.g., dose-response curves) to compare bioactivity with native cyclotides .

Q. What primary bioactivity assays are used to screen this compound’s pharmacological potential?

  • Methodological Answer :
  • Anti-HIV activity : Measure EC50 values in T-cell lines (e.g., 0.9 μM for Kalata B1) .
  • Hemolysis assays : Test concentration-dependent membrane disruption in red blood cells (e.g., using fresh human erythrocytes) .
  • Insecticidal activity : Assess growth inhibition in Helicoverpa punctigera larvae via dietary exposure .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anti-HIV efficacy vs. hemolytic toxicity) be resolved for this compound?

  • Methodological Answer :
  • Mechanistic studies : Compare peptide-lipid binding affinities using surface plasmon resonance (SPR) with model membranes (e.g., phosphatidylethanolamine vs. phosphatidylcholine) .
  • Threshold analysis : Determine critical peptide/lipid ratios required for pore formation vs. membrane leakage (e.g., via fluorescence dye-release assays) .
  • D-isomer testing : Synthesize D-Kalata B6 to evaluate chiral receptor dependence; activity retention suggests membrane-driven mechanisms .

Q. What experimental designs are optimal for studying this compound’s membrane interaction mechanisms?

  • Methodological Answer :
  • Lipid composition modulation : Use vesicles with varying phospholipid ratios (e.g., PE:PC) to assess binding affinity (Figure 5A in ).
  • Time-resolved assays : Monitor hemolysis over 24–48 hours to distinguish between transient leakage and irreversible pore formation .
  • Oligomerization studies : Employ crosslinking agents or analytical ultracentrifugation to detect self-association thresholds (e.g., 10–20 μM for Kalata B1) .

Q. How can in silico modeling enhance understanding of this compound’s bioactivity?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Model peptide-membrane interactions (e.g., poration in HIV-infected vs. host cell membranes) .
  • ADME screening : Predict pharmacokinetic properties (e.g., solubility, blood-brain barrier permeability) using tools like SwissADME .
  • SAR analysis : Map residue-specific contributions to activity (e.g., hydrophobic vs. charged residues in membrane binding) .

Q. What strategies address challenges in modifying this compound’s sequence for functional studies?

  • Methodological Answer :
  • Conserved motif retention : Preserve the cyclic cystine knot (CCK) framework while substituting non-conserved residues (e.g., loop 5 in Kalata B1/B6) .
  • Precursor protein engineering : Modify Oak2-like genes to insert multiple cyclotide domains, enabling combinatorial biosynthesis .
  • Hybrid peptide synthesis : Combine SPPS with intein-mediated ligation for complex analogs .

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